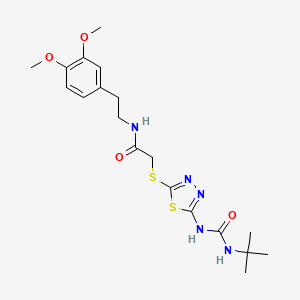
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including a thiadiazole ring, a urea group, and an acetamide group. It also contains a 3,4-dimethoxyphenethyl group and a tert-butyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The thiadiazole ring, for example, is a five-membered ring containing two nitrogen atoms and one sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis of compounds related to 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide have been explored in various studies. For instance, the addition reactions of some amides and aromatic amines to a CN double bond of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide were studied, indicating the potential for creating a range of thiadiazoline derivatives through reactions with amides (Caram et al., 2003). Additionally, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were synthesized using carbodiimide condensation, demonstrating the versatility of thiadiazole compounds in chemical synthesis (Yu et al., 2014).
Anticancer Screening
A significant application of derivatives similar to the specified compound is in anticancer screening. A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and evaluated for cytotoxic activities against various cancer cell lines. These studies provide insights into the therapeutic potential of thiadiazole derivatives in oncology (Abu-Melha, 2021).
Antiproliferative Agents
Research into 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives containing a phenyl urea warhead has shown promising antiproliferative effects against human cancer cell lines, including the evaluation of these compounds as potential VEGFR-2 inhibitors. This line of inquiry highlights the compound's relevance in developing new cancer therapies (Toolabi et al., 2022).
Molecular Structure and Theoretical Studies
The molecular structure and vibrational properties of related compounds have been extensively studied, including density functional theory (DFT) calculations to understand their chemical and physical properties better. Such investigations provide valuable insights into the fundamental aspects of these compounds, aiding in the design of new molecules with desired properties (Chen et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4S2/c1-19(2,3)22-16(26)21-17-23-24-18(30-17)29-11-15(25)20-9-8-12-6-7-13(27-4)14(10-12)28-5/h6-7,10H,8-9,11H2,1-5H3,(H,20,25)(H2,21,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPTYBDCTFFVRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


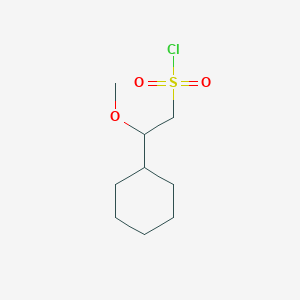
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2367097.png)
![N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2367098.png)
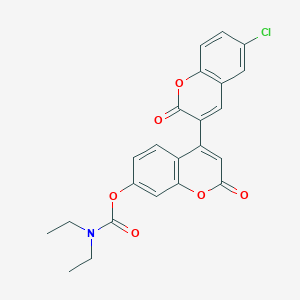

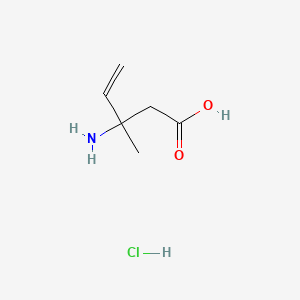
![5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B2367106.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2367107.png)
![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2367110.png)
![3-((5-((pyridin-3-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2367111.png)
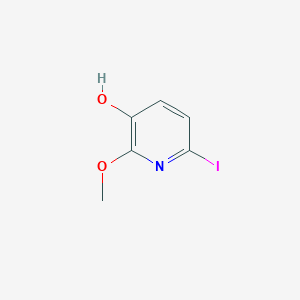
![8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2367115.png)
